molecular formula C12H19ClN2O4S B2923458 Tert-butyl 3-(chlorosulfonylmethyl)-3-cyanopiperidine-1-carboxylate CAS No. 2361634-02-6

Tert-butyl 3-(chlorosulfonylmethyl)-3-cyanopiperidine-1-carboxylate

Cat. No. B2923458
CAS RN: 2361634-02-6
M. Wt: 322.8
InChI Key: CCHYKAUWRVOPKV-UHFFFAOYSA-N
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Description

Tert-butyl 3-(chlorosulfonylmethyl)-3-cyanopiperidine-1-carboxylate, also known as CBDM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CBDM is a piperidine derivative that has been synthesized using a unique method and has been found to exhibit promising properties that make it an attractive candidate for further research.

Scientific Research Applications

Stereoselective Synthesis

Stereoselective synthesis techniques are a fundamental application area for compounds structurally related to tert-butyl 3-(chlorosulfonylmethyl)-3-cyanopiperidine-1-carboxylate. For instance, research demonstrates the stereoselective synthesis of piperidine derivatives and their oxygen heterocycles fusion, emphasizing the importance of such compounds in creating stereochemically homogeneous N-unsubstituted fused bicyclic systems, which are crucial in medicinal chemistry for the development of new drugs with specific biological activities (Moskalenko & Boev, 2014).

Molecular Structure Characterization

The molecular structure of related compounds, such as tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, has been elucidated using techniques like X-ray diffraction. Such studies offer valuable insights into the structural aspects of novel cyclic amino acid esters, contributing to a deeper understanding of their chemical behavior and potential applications in synthesizing biologically active molecules (Moriguchi et al., 2014).

Asymmetric Synthesis

N-tert-Butanesulfinyl imines serve as versatile intermediates for the asymmetric synthesis of amines, showcasing the utility of tert-butyl groups in facilitating stereoselective additions to imines. This methodology underlines the critical role of tert-butyl-based compounds in synthesizing a wide range of highly enantioenriched amines, which are significant in drug development and synthetic organic chemistry (Ellman, Owens, & Tang, 2002).

Novel Protecting Groups and Fluorous Synthesis

Research into fluorous derivatives of tert-butyl alcohol, acting as novel protecting groups, highlights the innovative use of tert-butyl structures in fluorous synthesis. These approaches facilitate the protection and immobilization of carboxylic acids, underscoring the adaptability and utility of tert-butyl derivatives in enhancing synthetic methodologies (Pardo et al., 2001).

Biosynthesis Applications

tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate biosynthesis using carbonyl reductase from Rhodosporidium toruloides illustrates the biotechnological applications of tert-butyl derivatives. This process is pivotal in the green synthesis of key intermediates for statin drugs, showcasing the intersection of organic synthesis and biotechnology (Liu et al., 2018).

properties

IUPAC Name

tert-butyl 3-(chlorosulfonylmethyl)-3-cyanopiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19ClN2O4S/c1-11(2,3)19-10(16)15-6-4-5-12(7-14,8-15)9-20(13,17)18/h4-6,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCHYKAUWRVOPKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(CS(=O)(=O)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(chlorosulfonylmethyl)-3-cyanopiperidine-1-carboxylate

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